An In-depth Technical Guide to the Synthesis and Characterization of 8-Ethoxyquinolin-2(1H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 8-Ethoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis of 8-Ethoxyquinolin-2(1H)-one
The synthesis of 8-ethoxyquinolin-2(1H)-one can be approached through various established methods for constructing the 2-quinolone core.[1][2][3] A plausible and efficient method involves the cyclization of a suitably substituted aniline derivative. One of the most common approaches is the Conrad-Limpach synthesis or a variation thereof, which involves the reaction of an aniline with a β-ketoester followed by cyclization. An alternative modern approach could involve a palladium-catalyzed intramolecular C-O bond formation.
A proposed synthetic route starts from the commercially available 2-ethoxyaniline. The key steps would involve the formation of an appropriate acrylamide derivative followed by an acid-catalyzed intramolecular cyclization.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 8-Ethoxyquinolin-2(1H)-one from 2-ethoxyaniline.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of N-(2-ethoxyphenyl)acrylamide (Intermediate Acrylamide)
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethoxyaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add acryloyl chloride (1.1 equivalents) dropwise to the solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford N-(2-ethoxyphenyl)acrylamide.
Step 2: Synthesis of 8-Ethoxyquinolin-2(1H)-one
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Place the N-(2-ethoxyphenyl)acrylamide (1 equivalent) in a round-bottom flask.
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Add polyphosphoric acid (PPA) (10 equivalents by weight) to the flask.
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Heat the mixture to 120 °C with stirring for 2-3 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.
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The precipitate formed is collected by vacuum filtration.
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Wash the solid with cold water and then with a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 8-ethoxyquinolin-2(1H)-one.
Characterization of 8-Ethoxyquinolin-2(1H)-one
The structural confirmation of the synthesized 8-ethoxyquinolin-2(1H)-one would be achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of similar quinolinone and 8-ethoxyquinoline derivatives.[4]
Physical and Spectroscopic Data (Predicted)
| Parameter | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point | 130-140 °C |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water. |
Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | N-H |
| ~7.8 | d | 1H | H-4 |
| ~7.2 | t | 1H | H-6 |
| ~7.0 | d | 1H | H-5 |
| ~6.9 | d | 1H | H-7 |
| ~6.5 | d | 1H | H-3 |
| ~4.2 | q | 2H | -OCH₂CH₃ |
| ~1.5 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 (C=O) |
| ~148 | C-8 (C-O) |
| ~139 | C-8a |
| ~138 | C-4 |
| ~128 | C-6 |
| ~122 | C-4a |
| ~120 | C-5 |
| ~115 | C-3 |
| ~110 | C-7 |
| ~65 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Predicted Mass Spectrometry Data
| Technique | Expected m/z |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₁H₁₂NO₂⁺: 190.0863, found: ~190.0865 |
Analytical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized 8-ethoxyquinolin-2(1H)-one.
Caption: Analytical workflow for the characterization of 8-ethoxyquinolin-2(1H)-one.
Experimental Protocols for Characterization
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Melting Point: The melting point should be determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion and confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. Key vibrational frequencies to be observed include the N-H stretch, C=O stretch, and C-O-C stretches.
This guide provides a comprehensive framework for the synthesis and characterization of 8-ethoxyquinolin-2(1H)-one. Researchers can adapt and optimize the proposed protocols based on their laboratory settings and available resources. The predictive data serves as a valuable reference for confirming the successful synthesis of the target compound.
